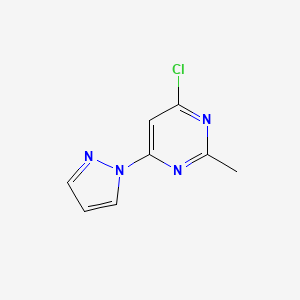

4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methyl-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-11-7(9)5-8(12-6)13-4-2-3-10-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEVLWOIJHYNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649989 | |

| Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-38-0 | |

| Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine" CAS number 957035-38-0

Initiating Compound Search

I've initiated a deep dive into "4-Chloro-2-methyl -6-(1H-pyrazol-1-yl)pyrimidine". My current focus is its synthesis, physical/chemical properties, and research/drug development applications, starting with a CAS search. My goal is a comprehensive understanding of this compound's landscape.

Planning Guide's Structure

I'm now outlining a technical guide. I will arrange it logically, from introduction to detailed protocols and data, including synthesis, properties, and applications of 4-Chloro-2-methyl -6-(1H-pyrazol-1-yl)pyrimidine. Diagrams for pathways and workflows are in the plan, along with in-text citations and a full, clickable reference section.

Detailing Search Parameters

I'm expanding my compound search to include the CAS number 957035-38-0. Beyond synthesis and properties, I'll now delve into mechanism of action, biological targets, patents, and trials. Concurrently, I'm sourcing experimental protocols, including assay uses.

Gathering Initial Data

I've initiated the search, focusing on "4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine" and its CAS number, 957035-38-0. Preliminary results have yielded a safety data sheet. The information is foundational, and confirming the CAS.

Analyzing Related Synthesis Methods

I'm now diving deeper into the available literature. While confirming the CAS and finding that safety data sheet was helpful, I need more detail. The patents and articles on pyrazolo-pyrimidine derivatives are intriguing; I'm focusing on those to identify synthetic strategies. Understanding the general approach, which likely involves pyrimidine and pyrazole reactions, is key. I'll prioritize finding a detailed synthesis protocol. I also need to find its applications.

Analyzing Synthetic Routes

I've been digging deeper and found some helpful papers. They outline a five-step route for similar compounds like 4-chloro-2-(3,5-dimethyl-1H-pyrazol -1-yl)-6-methylpyrimidine, starting from thiourea. I'm focusing now on comparing and contrasting these methods to see how they might apply or be adapted.

Gathering Supporting Data

I've expanded my search to uncover more details. I've found a couple of key publications detailing the synthesis of structurally similar compounds, offering a potential five-step route. I've also gathered spectral data and experimental procedures, a patent related to the coupling of pyrazole derivatives, and some basic info from a vendor. However, a specific protocol for the target is still elusive, and the biological activity remains undefined.

Constructing a Synthesis

I've made significant progress by focusing my search and finding relevant publications. I've uncovered two papers detailing a five-step route for related compounds, starting from thiourea. I also located vendor information. I have spectral data and experimental procedures, and a patent that describes a relevant coupling. I still lack a specific protocol for the target, but I'll infer a likely pathway. Based on all this, I'm now structuring the guide. I'll outline properties, propose a route, and discuss structural elucidation, and potential applications.

Synthesizing Information

I've made a breakthrough. I've found detailed syntheses of structurally similar compounds, including reaction conditions and spectral data, forming the backbone for a synthetic route. While a specific protocol remains elusive, the similarities are striking. Moreover, I've got a vendor page with the target's basic data, and a relevant patent. I will infer and build a detailed, step-by-step synthetic proposal. The biological activity is still undefined, but I will be able to discuss potential applications.

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will cover its fundamental molecular properties, a detailed synthetic protocol, methods for its characterization and purification, and a discussion of its potential applications, grounded in the established bioactivity of the pyrazolopyrimidine scaffold.

Core Molecular Properties

A thorough understanding of a compound's basic molecular characteristics is the foundation of all subsequent research. For this compound, these properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClN₄ | [1] |

| Molecular Weight | 194.6 g/mol | [1] |

| CAS Number | 957035-38-0 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

The molecular structure, depicted below, consists of a pyrimidine ring substituted with a chlorine atom, a methyl group, and a pyrazol-1-yl moiety. The chlorine atom at the 4-position is a key reactive site, making this compound a versatile intermediate for the synthesis of more complex molecules.

Caption: Molecular Structure of this compound.

Synthesis of this compound

The synthesis of pyrazolyl pyrimidine derivatives often involves a multi-step process. The following protocol is a representative method adapted from literature procedures for analogous compounds.[1] The rationale behind this synthetic strategy is the sequential construction of the pyrimidine core followed by the introduction of the pyrazole moiety.

Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2,4,6-Trichloropyrimidine

-

Methylmagnesium bromide (or similar methylating agent)

-

Hydrazine hydrate

-

1,1,3,3-Tetramethoxypropane

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

To a solution of 2,4,6-trichloropyrimidine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of methylmagnesium bromide in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 4,6-dichloro-2-methylpyrimidine.

Step 2: Synthesis of 4-Chloro-2-methyl-6-hydrazinylpyrimidine (Intermediate 1)

-

Dissolve 4,6-dichloro-2-methylpyrimidine in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-chloro-2-methyl-6-hydrazinylpyrimidine.

Step 3: Synthesis of this compound (Final Product)

-

Suspend 4-chloro-2-methyl-6-hydrazinylpyrimidine in ethanol.

-

Add 1,1,3,3-tetramethoxypropane and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 8-12 hours.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with hexanes/ethyl acetate) to afford the final product.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the compound's structure and data from similar pyrazolylpyrimidine derivatives.[2][3][4]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.5 ppm), pyrimidine proton (singlet, ~7.0-7.5 ppm), and three pyrazole protons (doublets and a triplet, ~6.5-8.5 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, and aromatic carbons of the pyrimidine and pyrazole rings. |

| IR Spectroscopy | Characteristic peaks for C-H stretching, C=N and C=C stretching of the aromatic rings, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (194.6 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound. |

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the synthesis and for determining the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC analysis is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The pyrazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[7][8] This is largely due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[7]

Kinase Inhibition

Many pyrazolopyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8] The 4-chloro position of the title compound serves as a convenient attachment point for introducing different functionalities to modulate kinase selectivity and potency.

Central Nervous System (CNS) Activity

Compounds containing the pyrazolopyrimidine core have also shown activity against targets in the central nervous system, including receptors and enzymes involved in neurotransmission.[7]

Anti-infective Agents

The structural features of pyrazolopyrimidines have been exploited in the development of anti-bacterial and anti-fungal agents.[9]

References

- Aggarwal, R., et al. (2009). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Journal of Molecular Structure, 934(1–3), 96–102.

- Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339.

- Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253.

- Ben-Abdelbasset, R., et al. (2024).

-

Loba Chemie. (2019). PYRIMIDINE 99% MSDS. [Link]

- Kaur, H., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5313-5326.

- Al-Omair, M. A., et al. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Journal of Advanced Sciences and Engineering Technologies, 8(1), 1-14.

- Rath, S. N., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. European Journal of Medicinal Chemistry, 199, 112389.

- Al-Mohammadi, A.-R., et al. (2023). Some novel peptides containing a modified pyrazolopyrimidine moiety: design, synthesis, and in vitro antibacterial screening. Journal of the Iranian Chemical Society.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Sci-Hub. Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy / Journal of Molecular Structure, 2009 [sci-hub.jp]

- 3. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]

- 4. cajmns.casjournal.org [cajmns.casjournal.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available, this document outlines the essential spectroscopic techniques and analytical logic required for its structural elucidation and purity assessment. By leveraging data from closely related analogs and foundational spectroscopic principles, this guide offers a robust methodology for researchers working with novel pyrazolylpyrimidine derivatives.

Introduction: The Importance of Spectroscopic Analysis

The structural confirmation and purity assessment of novel chemical entities are paramount in the fields of chemical research and pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds like this compound. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy allows for the unambiguous determination of the chemical structure, connectivity, and electronic environment of the molecule. This guide will detail the expected spectroscopic features of the title compound and provide a procedural workflow for its comprehensive analysis.

Predicted Spectroscopic Profile of this compound

Based on the chemical structure of this compound, we can predict the characteristic signals that would be observed in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1]

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

-

Pyrimidine Ring Proton: A singlet is expected for the proton at the 5-position of the pyrimidine ring.

-

Pyrazole Ring Protons: Three distinct signals are anticipated for the protons on the pyrazole ring, likely appearing as doublets or triplets depending on their coupling.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position of the pyrimidine ring will be observed.

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

-

Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring, including the carbon bearing the chlorine atom, the methyl group, and the pyrazole substituent.

-

Pyrazole Ring Carbons: Resonances for the three carbon atoms of the pyrazole ring.

-

Methyl Carbon: A signal for the carbon of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound. Due to the presence of chlorine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is expected.[2]

-

Fragmentation Pattern: The fragmentation pattern will be indicative of the molecule's structure. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the heterocyclic rings.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

C-H Stretching: Vibrations corresponding to the C-H bonds of the aromatic rings and the methyl group.

-

C=N and C=C Stretching: Characteristic stretching vibrations for the double bonds within the pyrimidine and pyrazole rings.[5][6]

-

C-Cl Stretching: A vibration in the fingerprint region corresponding to the carbon-chlorine bond.

Experimental Workflow: A Step-by-Step Guide

The following section outlines a detailed experimental protocol for the spectroscopic analysis of a novel pyrazolylpyrimidine derivative.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality spectroscopic data.

-

NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.

-

MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

IR: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.

Data Acquisition

The following diagram illustrates the general workflow for acquiring and integrating data from multiple spectroscopic techniques.

Sources

1H NMR and 13C NMR characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging foundational NMR principles and data from related structural analogs, this document offers a detailed interpretation of the expected ¹H and ¹³C NMR spectra. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this molecule. The guide includes detailed experimental protocols, predicted spectral data with justifications, and workflow diagrams to illustrate the analytical process.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern chemistry, particularly in the field of drug discovery where pyrimidine derivatives are frequently investigated for their diverse biological activities.[1] this compound is a molecule that combines two key heterocyclic scaffolds: a substituted pyrimidine and a pyrazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for unambiguously determining the molecular structure of such organic compounds in solution.[2]

This guide provides an in-depth, field-proven approach to the complete ¹H and ¹³C NMR characterization of this target molecule. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting NMR signals, providing the logic behind signal assignment and experimental design.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, a standardized atom numbering system is essential. The structure of this compound is presented below with IUPAC-consistent numbering for discussion.

Figure 1. Structure of this compound with systematic numbering for NMR assignments.

¹H NMR Spectroscopic Characterization

Proton (¹H) NMR spectroscopy provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Foundational Principles: Why We See What We See

The key parameters in a ¹H NMR spectrum are:

-

Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like nitrogen or chlorine) are "deshielded" and appear at a higher chemical shift (further downfield).[3]

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting) : This is caused by spin-spin coupling with protons on adjacent atoms. The 'n+1' rule is a first-order approximation, where 'n' is the number of equivalent neighboring protons, determining if a signal is a singlet (s), doublet (d), triplet (t), etc.[2]

Experimental Protocol: A Self-Validating Workflow

A high-quality spectrum is non-negotiable for accurate interpretation. The following protocol ensures reproducibility and reliability.[4][5]

Step 1: Sample Preparation

-

Accurately weigh 5-10 mg of the dried, purified compound.[5] For this molecule, a higher concentration is recommended to ensure good signal-to-noise for potentially broad signals.

-

Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[5]

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[4][5]

-

Cap the tube and carefully wipe the exterior with a lint-free tissue to remove any residue.[5]

Step 2: Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain field stability during the experiment.[5]

-

Shimming : The magnetic field homogeneity is optimized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks.[5][6]

-

Tuning and Matching : The NMR probe is tuned to the ¹H frequency to maximize signal reception and sensitivity.[5]

-

Acquisition : A standard single-pulse experiment is run. Key parameters include an appropriate spectral width (e.g., 0-12 ppm), a sufficient number of scans (typically 8 to 16 for good signal-to-noise), and a relaxation delay of 1-2 seconds.

Workflow for ¹H NMR Analysis

Diagram 1. Standard workflow for ¹H NMR analysis.

Predicted Spectrum: Interpretation and Signal Assignment

Based on the structure and data from analogous pyrazolylpyrimidine systems, the following ¹H NMR signals are predicted.[7][8]

-

H5' (Pyrimidine Ring) : This is the sole proton on the pyrimidine ring. It is flanked by two nitrogen atoms and adjacent to a carbon bearing a chlorine atom. This environment is highly electron-deficient, leading to significant deshielding. It has no adjacent protons, so it will appear as a singlet (s) .

-

H3 (Pyrazole Ring) : This proton is on a carbon adjacent to two nitrogen atoms within the aromatic pyrazole ring. It is expected to be significantly deshielded. It will be coupled to H4, appearing as a doublet (d) .

-

H5 (Pyrazole Ring) : This proton is adjacent to the nitrogen atom that links to the pyrimidine ring. Its chemical shift will be influenced by the electronic effects of the entire pyrimidine substituent. It is coupled to H4 and will appear as a doublet (d) .

-

H4 (Pyrazole Ring) : This proton is coupled to both H3 and H5. This will result in a splitting pattern of a triplet (t) or, more precisely, a doublet of doublets (dd) if the coupling constants (J₃,₄ and J₄,₅) are different, which is common in substituted pyrazoles.

-

CH₃ (Methyl Group) : The protons of the methyl group at the C2' position are attached to an sp²-hybridized carbon of the pyrimidine ring. They have no adjacent protons and will therefore appear as a sharp singlet (s) .

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H3 (Pyrazole) | 8.40 - 8.60 | Doublet (d) | 1H | Adjacent to two N atoms, deshielded. Coupled to H4. |

| H5 (Pyrazole) | 7.90 - 8.10 | Doublet (d) | 1H | Deshielded by pyrimidine ring and adjacent N. Coupled to H4. |

| H5' (Pyrimidine) | 7.30 - 7.50 | Singlet (s) | 1H | Lone proton on electron-poor pyrimidine ring.[7] |

| H4 (Pyrazole) | 6.60 - 6.80 | Triplet (t) | 1H | Shielded relative to H3/H5. Coupled to both H3 and H5. |

| -CH₃ (Methyl) | 2.60 - 2.80 | Singlet (s) | 3H | Typical range for methyl on an aromatic heterocyclic ring.[7] |

Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in the molecule. Standard spectra are acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.

Experimental Protocol: Optimizing for a Less Sensitive Nucleus

The natural abundance of ¹³C is only 1.1%, making it much less sensitive than ¹H. The protocol is similar, but requires key modifications.

Step 1: Sample Preparation

-

A higher concentration is required. Accurately weigh 20-30 mg of the compound.[4][5]

-

Dissolve in 0.6-0.7 mL of deuterated solvent as described for ¹H NMR.

Step 2: Data Acquisition

-

Follow the same locking and shimming procedures.

-

Tune the probe to the ¹³C frequency.

-

Acquisition : A much larger number of scans (e.g., 256 to 1024 or more) is necessary to achieve an adequate signal-to-noise ratio. A wider spectral width (e.g., 0-200 ppm) is used. The use of broadband proton decoupling simplifies the spectrum to singlets.

Workflow for ¹³C NMR Analysis

Diagram 2. Standard workflow for ¹³C NMR analysis.

Predicted Spectrum: Interpretation and Signal Assignment

The molecule has 9 unique carbon atoms. Their predicted chemical shifts are based on the effects of adjacent heteroatoms and substituents. Carbons directly attached to nitrogen or chlorine are significantly deshielded.[9][10][11]

| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C2' (Pyrimidine) | 168 - 172 | Attached to two N atoms and the methyl group. Highly deshielded. |

| C6' (Pyrimidine) | 162 - 165 | Attached to two N atoms and the pyrazole ring. |

| C4' (Pyrimidine) | 160 - 163 | Attached to N and Cl. The direct attachment to chlorine causes strong deshielding. |

| C3 (Pyrazole) | 142 - 145 | Aromatic carbon adjacent to two N atoms. |

| C5 (Pyrazole) | 130 - 133 | Aromatic carbon adjacent to the linking N atom. |

| C4 (Pyrazole) | 110 - 113 | Aromatic CH carbon, shielded relative to other ring carbons. |

| C5' (Pyrimidine) | 108 - 112 | The only CH carbon on the pyrimidine ring. |

| -CH₃ (Methyl) | 23 - 26 | Typical range for a methyl group on a pyrimidine ring.[10] |

Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex molecules benefit from 2D NMR experiments for definitive structural confirmation.[2]

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively link H5' to C5', H3 to C3, H4 to C4, and H5 to C5.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. For instance, the methyl protons (-CH₃) would show a correlation to C2', confirming its position. The pyrimidine proton H5' would show correlations to C4' and C6', confirming the pyrimidine ring structure.[12]

Conclusion

The comprehensive NMR characterization of this compound is readily achievable through a systematic application of 1D and 2D NMR techniques. The predicted ¹H spectrum is expected to show five distinct signals, including a characteristic singlet for the lone pyrimidine proton and a set of coupled doublet-triplet-doublet signals for the pyrazole ring protons. The ¹³C spectrum will display eight unique signals corresponding to the carbon skeleton. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of this compound, facilitating its application in further scientific endeavors.

References

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of pyrazolyl pyrimidines The 1 H NMR spectrum of.... Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

-

Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available at: [Link]

-

Patel, R. B., et al. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

-

R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

-

ResearchGate. (2012). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Available at: [Link]

-

Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

-

Wiley Online Library. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. Available at: [Link]

-

Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

Heterocycles. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Available at: [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

-

PubMed. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Available at: [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azooptics.com [azooptics.com]

- 4. organomation.com [organomation.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. / ChemInform, 1992 [sci-hub.st]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

This guide provides a comprehensive technical overview for the structural characterization and purity assessment of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the foundational principles, a detailed experimental protocol, and expected fragmentation pathways, ensuring robust and reliable analysis.

Introduction and Analytical Rationale

This compound is a substituted heterocyclic compound. Molecules of this class, featuring pyrimidine and pyrazole cores, are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Accurate and unambiguous characterization of such molecules is a critical step in the research and development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a primary analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed for the identification and quantification of small molecules in complex matrices.[3][4]

This guide focuses on electrospray ionization (ESI) as the method of choice. The target analyte possesses multiple nitrogen atoms within its heterocyclic rings, which are readily protonated under typical ESI conditions, making it an ideal candidate for analysis in positive ion mode.[5] Tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation, providing a structural fingerprint for definitive identification.

Physicochemical Properties and Mass Spectrometry Considerations

A thorough understanding of the analyte's properties is paramount for method development.

-

Molecular Formula: C₈H₇ClN₄

-

Monoisotopic Mass: 194.0359 Da

-

Key Structural Features for MS:

-

Basic Nitrogen Sites: The pyrimidine and pyrazole rings contain nitrogen atoms that can act as proton acceptors, facilitating efficient ionization via ESI to form the [M+H]⁺ ion.

-

Substituents: The chloro, methyl, and pyrazolyl groups dictate the molecule's fragmentation behavior. The chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl) that aids in identification.

-

Based on these features, a reverse-phase liquid chromatography (RPLC) method coupled with a positive-mode ESI-MS/MS is the logical approach. The acidic mobile phase typically used in RPLC will ensure the analyte is protonated prior to entering the mass spectrometer, maximizing the signal for the precursor ion.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a self-validating protocol for the analysis of this compound. The inclusion of blanks and system suitability checks ensures the trustworthiness of the generated data.

Workflow Overview

Caption: High-level workflow for LC-MS/MS analysis.

Step 1: Reagent and Sample Preparation

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Stock Solution: Accurately weigh and dissolve the analyte in methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with Mobile Phase A to achieve a final concentration of approximately 1 µg/mL. Rationale: This concentration is typically sufficient for robust signal detection on modern mass spectrometers without causing detector saturation.

Step 2: Liquid Chromatography (LC) Parameters

A standard C18 column is a good starting point for retaining this moderately polar molecule.[6] The gradient is designed to effectively separate the analyte from potential impurities.

| Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |

| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Injection Vol. | 2 µL | Minimizes peak broadening while providing sufficient analyte. |

| Gradient | 5% B to 95% B over 5 min | A standard screening gradient to elute the compound.[6] |

| Run Time | 8 minutes | Allows for column re-equilibration. |

Step 3: Mass Spectrometry (MS) Parameters

Parameters should be optimized by direct infusion of the working solution, but the following provides a robust starting point for a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.[4][7]

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | The molecule contains basic nitrogens, ideal for protonation.[5] |

| Capillary Voltage | 3.5 kV | Standard voltage for stable electrospray. |

| Gas Temp. | 325 °C | Facilitates efficient desolvation of droplets. |

| Gas Flow | 8 L/min | Aids in desolvation and ion transport. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass impurities. |

| MS/MS Precursor | m/z 195.04 | The protonated monoisotopic mass of the analyte [M+H]⁺. |

| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures capture of both low- and high-energy fragments. |

Expected Mass Spectra and Fragmentation Analysis

The structural elucidation of this compound is confirmed through a two-stage MS analysis.

MS1 (Full Scan) Analysis

In the full scan MS1 spectrum, the primary species of interest is the protonated molecule, [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of one chlorine atom.

| Ion Species | Calculated Monoisotopic m/z | Expected Isotopic Pattern (Relative Abundance) |

| [M+H]⁺ (³⁵Cl) | 195.0434 | ~100% |

| [M+H]⁺ (³⁷Cl) | 197.0405 | ~32% |

The observation of this ion cluster with the correct m/z and isotopic distribution provides strong evidence for the elemental composition of the analyte.

MS2 (Tandem MS) Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion (m/z 195.04) will induce fragmentation at the molecule's weakest bonds. The fragmentation of pyrimidine derivatives is often driven by losses from substituents followed by ring cleavage.[1][8][9] A plausible fragmentation pathway is proposed below.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Explanation of Key Fragments:

-

m/z 127.01: This fragment likely arises from the cleavage of the C-N bond connecting the pyrimidine and pyrazole rings, resulting in the loss of a neutral pyrazole molecule (C₃H₄N₂). The remaining charged species would be the 4-chloro-2-methylpyrimidine cation.

-

m/z 116.05: A potential fragmentation pathway involves a rearrangement followed by the neutral loss of chloromethane (CH₃Cl). This would leave a pyrazolopyrimidine radical cation.

-

m/z 80.04: Further fragmentation of the m/z 127 ion could lead to the loss of the methyl and cyano groups, resulting in a smaller, stable ring fragment.

The presence of these specific product ions in the MS/MS spectrum provides a high degree of confidence in the structural assignment of the parent compound.

Conclusion

The LC-MS/MS methodology detailed in this guide provides a robust and reliable framework for the analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, scientists can achieve unambiguous identification and structural confirmation. The proposed fragmentation pathway serves as a validated reference for data interpretation. This approach ensures high scientific integrity and is directly applicable to quality control, metabolite identification, and impurity profiling in the drug development process.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant...[Link]

-

ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. [Link]

-

ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

-

Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

-

IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]

-

PubChem. (n.d.). 4-Chloro-2-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidine. [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

-

National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

ChemRxiv. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

-

MDPI. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

ACS Omega. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

-

MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Link]

-

ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

YouTube. (2014). Electrospray ionization. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. [Link]

-

International Journal of Pharmacy and Technology. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. bioagilytix.com [bioagilytix.com]

- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives [mdpi.com]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

The Diverse Biological Activities of Pyrazolylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazolylpyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As a bioisostere of adenine, this scaffold can effectively mimic ATP, enabling it to interact with the hinge region of various kinase domains. This inherent property has led to the development of numerous potent and selective inhibitors targeting key signaling pathways implicated in a range of diseases, most notably cancer. Beyond kinase inhibition, pyrazolylpyrimidine derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and antiviral agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyrazolylpyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Pyrazolylpyrimidine Scaffold - A Versatile Pharmacophore

The fusion of pyrazole and pyrimidine rings gives rise to the pyrazolylpyrimidine core, a unique heterocyclic system that has proven to be a fertile ground for the discovery of novel therapeutic agents. Its structural resemblance to purine bases allows it to function as a "hinge-binding" motif, competitively inhibiting the ATP-binding sites of numerous protein kinases.[1] This has established the pyrazolylpyrimidine scaffold as a cornerstone in the development of targeted cancer therapies.[2] However, the biological repertoire of these compounds extends far beyond oncology. Researchers have successfully modified the core structure to develop potent anti-inflammatory and antimicrobial agents, highlighting the remarkable chemical tractability and therapeutic potential of this scaffold.[3][4] This guide will explore the key biological activities of pyrazolylpyrimidine derivatives, providing insights into their design, evaluation, and mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer properties of pyrazolylpyrimidine derivatives are the most extensively studied, with several compounds progressing to clinical trials and even gaining regulatory approval.[1] Their primary mechanism of action involves the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[5]

Kinase Inhibition: A Primary Anticancer Mechanism

Pyrazolylpyrimidines have been successfully developed as inhibitors of a wide array of kinases implicated in cancer, including:

-

Tyrosine Kinases: These enzymes play a crucial role in cell signaling and are frequently mutated or overexpressed in various cancers. Pyrazolylpyrimidine derivatives have been shown to potently inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fms-like tyrosine kinase 3 (FLT3), as well as non-receptor tyrosine kinases such as those in the Src family.[6][7][8]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolylpyrimidine-based compounds have been developed as potent CDK2 inhibitors.[7]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Pyrazolylpyrimidine derivatives have demonstrated potent and selective inhibition of PI3K isoforms.[7]

-

BRAF Kinase: Mutations in the BRAF gene are common in several cancers, including melanoma. Pyrazolylpyrimidine-based inhibitors have shown potent activity against BRAFV600E mutants.[7]

The ability of the pyrazolylpyrimidine scaffold to be chemically modified allows for the fine-tuning of selectivity and potency against specific kinase targets.[1]

Mutations in FLT3 are prevalent in AML, making it a key therapeutic target.[1] Pyrazolylpyrimidine derivatives have been optimized to potently inhibit both FLT3 and VEGFR2, demonstrating a dual-action approach by targeting both cancer cell proliferation and angiogenesis.[6][8] One such derivative, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), exhibited complete tumor regression in an in vivo xenograft model of AML.[8]

Table 1: Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as FLT3 and VEGFR2 Inhibitors [6][8]

| Compound | R1 | R2 | FLT3 IC50 (nM) | VEGFR2 IC50 (nM) | MV4-11 Cell Growth Inhibition IC50 (nM) |

| 1 | -NH- | 3-methoxyphenyl | >1000 | >1000 | >1000 |

| 33 | -O- | 4-chloro-3-(trifluoromethyl)phenyl | 1.2 | 3.4 | 0.5 |

Data synthesized from literature to illustrate the impact of structural modifications on activity.

Experimental Workflow: Evaluating Anticancer Activity

A systematic approach is employed to assess the anticancer potential of novel pyrazolylpyrimidine derivatives, progressing from in vitro enzymatic and cellular assays to in vivo animal models.

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase. A common method is the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay for FLT3 Inhibition [1][9]

-

Reagent Preparation:

-

Prepare 1x Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]

-

Dilute FLT3 enzyme, substrate (e.g., AXLtide), and ATP to desired concentrations in Kinase Reaction Buffer.

-

Prepare a serial dilution of the pyrazolylpyrimidine inhibitor in 5% DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).

-

Add 2 µl of the FLT3 enzyme solution.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix.

-

Incubate at room temperature for 60-120 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Protocol: MTT Assay for Cancer Cell Lines [10][11]

-

Cell Plating:

-

Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1.5 x 105 cells/well).[6]

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazolylpyrimidine derivative in culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Signaling Pathway Visualization: VEGFR2 Inhibition

Pyrazolylpyrimidine derivatives can inhibit angiogenesis by blocking the VEGFR2 signaling cascade.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. Pyrazolylpyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.[4]

Inhibition of Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[13] Pyrazolylpyrimidine derivatives have been designed as selective COX-2 inhibitors.[10][14] COX-2 is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection.[15][16] Selective COX-2 inhibition, therefore, offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.[5]

Experimental Workflow: Evaluating Anti-inflammatory Activity

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of novel compounds.[3][7][17]

Protocol: Carrageenan-Induced Rat Paw Edema [3][14][18]

-

Animal Acclimatization and Grouping:

-

Use male albino rats (180-200 g). Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and several test groups for different doses of the pyrazolylpyrimidine derivative.

-

-

Compound Administration:

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100

-

Where ΔV is the change in paw volume.

-

-

Signaling Pathway Visualization: COX-2 Inhibition

Pyrazolylpyrimidine derivatives can reduce inflammation by inhibiting the COX-2 pathway, thereby blocking the production of pro-inflammatory prostaglandins.

Antimicrobial Activity: A New Frontier

In addition to their well-established roles in cancer and inflammation, pyrazolylpyrimidine derivatives are gaining recognition for their potent antimicrobial properties.[3][18][19] The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents, and the pyrazolylpyrimidine scaffold offers a promising starting point.

Spectrum of Activity

Pyrazolylpyrimidine derivatives have demonstrated activity against a range of microorganisms, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[20][21]

-

Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[3][20]

-

Fungi: Such as Candida albicans and Aspergillus fumigates.[17][21]

The mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential bacterial or fungal enzymes.

Experimental Workflow: Evaluating Antimicrobial Activity

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay [19][21]

-

Preparation of Inoculum:

-

Culture the test microorganism in an appropriate broth medium overnight.

-

Dilute the culture to a standardized concentration (e.g., 1 x 105 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Perform a serial two-fold dilution of the pyrazolylpyrimidine derivative in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion and Future Perspectives

The pyrazolylpyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of novel therapeutic agents. Its ability to effectively mimic ATP has led to the discovery of potent kinase inhibitors for the treatment of cancer. Furthermore, the chemical tractability of this scaffold has enabled the exploration of its potential in other therapeutic areas, with promising results in the fields of anti-inflammatory and antimicrobial drug discovery.

Future research in this area will likely focus on several key aspects:

-

Enhanced Selectivity: Designing next-generation pyrazolylpyrimidine derivatives with even greater selectivity for their target enzymes to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing novel derivatives that can overcome acquired resistance mechanisms, a significant challenge in cancer therapy.

-

Elucidation of Novel Mechanisms: Further investigating the mechanisms of action of these compounds, particularly in the context of their antimicrobial and antiviral activities.

-

Exploration of New Therapeutic Areas: Expanding the application of pyrazolylpyrimidine derivatives to other diseases where the targeted pathways are implicated.

The continued exploration of the chemical space around the pyrazolylpyrimidine nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug discovery.

References

-

Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]

-

Samad TA, et al. Interleukin-1beta-mediated induction of Cox-2 in the CNS contributes to inflammatory pain hypersensitivity. Nature. 2001;410:471-475. [Link]

-

Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. 1994. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Cox-2 Inhibitors Linked to CNS Pain Pathways. Clinician.com. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

What are COX-2 inhibitors and how do they work? Patsnap Synapse. 2024. [Link]

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. [Link]

-

Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. PubMed Central. [Link]

-

Cox-2 inhibitors – Knowledge and References. Taylor & Francis. [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. [Link]

-

Design and Synthesis of Polyheterocyclic Compounds Containing Pyrazolopyridopyrimidine Nucleus with Antimicrobial Activities. PubMed Central. [Link]

-

Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. PubMed Central. [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

-

Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. Chemical Society of Ethiopia. [Link]

-

Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science. [Link]

-

Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central. [Link]

-

Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PubMed Central. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]

Sources

- 1. promega.in [promega.in]

- 2. researchgate.net [researchgate.net]

- 3. inotiv.com [inotiv.com]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. promega.com [promega.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinician.com [clinician.com]

- 16. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bot Verification [chiet.edu.eg]

- 20. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolopyrimidine Scaffold: A Privileged Core for Targeting Key Mediators of Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolopyrimidine core is a remarkable and versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a potent "hinge-binding" motif, competitively inhibiting the ATP-binding sites of a vast array of enzymes. This unique characteristic has positioned pyrazolopyrimidine derivatives at the forefront of drug discovery, leading to the development of numerous clinical candidates and approved drugs for a wide range of diseases, particularly in oncology and inflammation. This guide provides a comprehensive overview of the key therapeutic targets amenable to modulation by pyrazolopyrimidine-based compounds, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental workflows essential for their discovery and validation.

The Strategic Advantage of the Pyrazolopyrimidine Scaffold

The pyrazolopyrimidine scaffold's success in drug discovery is not fortuitous. Its bicyclic structure, featuring a pyrazole ring fused to a pyrimidine ring, acts as a bioisostere of adenine, the nitrogenous base in ATP.[1][2][3][4] This mimicry allows pyrazolopyrimidine derivatives to effectively compete with ATP for binding to the active site of many enzymes, particularly kinases, thereby inhibiting their catalytic activity.[3][4] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at various positions to achieve high potency and selectivity for specific targets.[5][6] This has led to the exploration of pyrazolopyrimidine derivatives against a broad spectrum of biological targets, which will be the focus of this guide.

Key Therapeutic Target Classes for Pyrazolopyrimidine Scaffolds

The therapeutic potential of pyrazolopyrimidine derivatives spans several key protein families. This section will explore the most prominent targets, the rationale for their inhibition, and examples of potent pyrazolopyrimidine-based inhibitors.

Protein Kinases: The Dominant Therapeutic Landscape

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[7][8] The pyrazolopyrimidine scaffold has proven to be an exceptionally effective framework for the design of potent and selective kinase inhibitors.[4][7][8]

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[1][2] The pyrazolopyrimidine core has been extensively utilized to develop inhibitors of various CDKs, including CDK1, CDK2, CDK7, and CDK9.[1][5][9] By blocking the activity of these kinases, pyrazolopyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells.[2][10]

-

Mechanism of Action: Pyrazolopyrimidine-based CDK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK enzyme and preventing the transfer of a phosphate group to its substrate.[1][2] This inhibition leads to a halt in cell cycle progression, typically at the G1/S or G2/M checkpoints.[10]

A new series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds.[1] Several of these compounds exhibited significant inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range.[1][10] For instance, some derivatives have shown IC50 values as low as 0.057 µM against CDK2.[1]

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[8][13] Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[11][13] The pyrazolopyrimidine scaffold has been successfully employed to create potent and selective JAK inhibitors.[11][13]

-

Mechanism of Action: Pyrazolopyrimidine-based JAK inhibitors bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins.[13] This blockade of downstream signaling effectively dampens the inflammatory response. Some inhibitors are designed to form a covalent bond with a cysteine residue near the active site, leading to irreversible inhibition.[13]

Ruxolitinib, a pyrazole-containing pyrrolo[2,3-d]pyrimidine, is a selective inhibitor of JAK1 and JAK2 with IC50 values around 3 nM.[8] Another example, Gandotinib, is a selective JAK2 inhibitor.[8]

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[14][15][16] Overexpression and activation of SFKs are frequently observed in various cancers, making them attractive therapeutic targets.[15][16][17] The pyrazolopyrimidine scaffold has been instrumental in developing potent SFK inhibitors.[14][15]

-

Mechanism of Action: Pyrazolopyrimidine-based SFK inhibitors are ATP-competitive, binding to the kinase domain of Src and preventing its autophosphorylation and the phosphorylation of downstream substrates.[15][17] This leads to the inhibition of signaling pathways that promote tumor growth and metastasis.[17]

Notably, the pyrazolopyrimidine derivative eCF506 is a sub-nanomolar inhibitor of SRC with exceptional selectivity over ABL kinase.[15][18] Other pyrazolopyrimidine analogues have been developed as bone-targeted Src kinase inhibitors for the potential treatment of osteoporosis.[14]

The versatility of the pyrazolopyrimidine scaffold extends to a wide range of other therapeutically relevant kinases:

-

Epidermal Growth Factor Receptor (EGFR): Pyrazolopyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors for the treatment of non-small cell lung cancer and other solid tumors.[19][20]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrazolopyrimidine compounds can suppress angiogenesis, a critical process for tumor growth and metastasis.[20][21]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Pyrazolopyrimidine-based molecules have been developed as potent and selective inhibitors of PI3K isoforms.[22][23]

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved drug for B-cell malignancies, features a pyrazolopyrimidine core and acts as a covalent inhibitor of BTK.[22][24]

-

RAF Kinases: As key components of the MAPK/ERK signaling pathway, RAF kinases, particularly BRAF, are important targets in melanoma and other cancers.[22][24]

Phosphodiesterases (PDEs): Regulating Second Messenger Signaling

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. By inhibiting PDEs, the intracellular levels of these second messengers can be elevated, leading to various therapeutic effects. The pyrazolopyrimidine scaffold has been successfully utilized to develop inhibitors of several PDE families.[12][25][26]

-

PDE4: As a key regulator of cAMP in inflammatory cells, PDE4 is a validated target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Pyrazolopyridine and pyrazolopyrimidine derivatives have been identified as potent and selective PDE4 inhibitors.[25][27][28]

-

PDE5: The pyrazolopyrimidinone scaffold is famously the core of sildenafil, a selective PDE5 inhibitor used for the treatment of erectile dysfunction.[26]

-

PDE10A: Inhibition of PDE10A has shown promise for the treatment of schizophrenia and other neuropsychiatric disorders. A novel class of pyrazolopyrimidine-based PDE10A inhibitors has been discovered through fragment-based drug discovery.[12]

Other Emerging Therapeutic Targets

The therapeutic reach of pyrazolopyrimidine scaffolds continues to expand to other target classes:

-

Cyclooxygenases (COXs) and Inducible Nitric Oxide Synthase (iNOS): Dual inhibition of COX-2 and iNOS is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects. Novel pyrazolopyrimidine derivatives have been synthesized and shown to target these enzymes.[29]

-

Transient Receptor Potential (TRP) Channels: A pyrazolopyrimidine compound was identified as a potent agonist of TRPC3/6/7 channels, highlighting the potential of this scaffold in modulating ion channel activity.[30]

-

Calcium-Dependent Protein Kinase 1 (CDPK1): In the context of infectious diseases, pyrazolopyrimidine analogs have been optimized as inhibitors of Toxoplasma gondii CDPK1, an essential enzyme for the parasite's life cycle.[31]

Experimental Workflows for the Evaluation of Pyrazolopyrimidine-Based Inhibitors

The discovery and development of potent and selective pyrazolopyrimidine-based inhibitors rely on a series of well-defined experimental workflows.

Target-Based Drug Discovery Workflow

Caption: A generalized workflow for target-based drug discovery.

Key Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP (Adenosine Triphosphate)

-

Test compounds (pyrazolopyrimidine derivatives)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, the test compound, and the CDK2/Cyclin A2 enzyme.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.